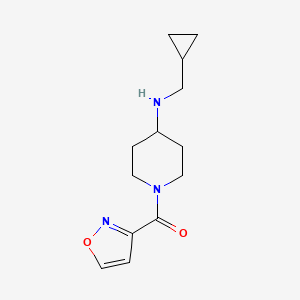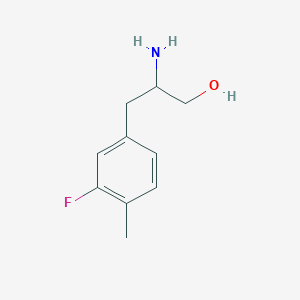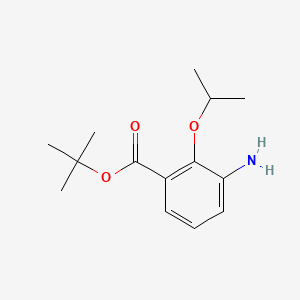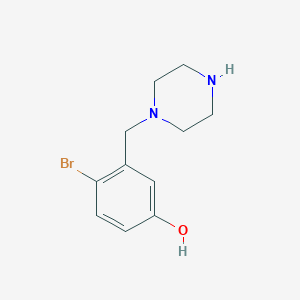
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and an oxazole carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Cyclopropylmethylation: The piperidine ring is first functionalized with a cyclopropylmethyl group. This can be achieved through nucleophilic substitution reactions using cyclopropylmethyl halides under basic conditions.
Oxazole Carbonylation: The introduction of the oxazole carbonyl group is usually performed via acylation reactions. This involves the use of oxazole-3-carbonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the cyclopropylmethylated piperidine with the oxazole carbonyl derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced or ring-opened products of the oxazole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agrochemicals: Investigated for use in the development of new agrochemical products.
作用机制
The mechanism of action of N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group and oxazole carbonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidine: Lacks the amine group, which may affect its biological activity.
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, potentially altering its reactivity and interactions.
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-carboxamide: Features a carboxamide group, which may influence its pharmacokinetic properties.
Uniqueness
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is unique due to the presence of both the cyclopropylmethyl and oxazole carbonyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
[4-(cyclopropylmethylamino)piperidin-1-yl]-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C13H19N3O2/c17-13(12-5-8-18-15-12)16-6-3-11(4-7-16)14-9-10-1-2-10/h5,8,10-11,14H,1-4,6-7,9H2 |
InChI 键 |
RECGUJYXMBTNRB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2CCN(CC2)C(=O)C3=NOC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)




![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)







